molecular formula C9H7ClN2O2 B11890719 8-Chloro-2-methoxyquinazolin-4(3H)-one

8-Chloro-2-methoxyquinazolin-4(3H)-one

Cat. No.: B11890719
M. Wt: 210.62 g/mol
InChI Key: ACMHSXMYUZNGLA-UHFFFAOYSA-N
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Description

8-Chloro-2-methoxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. These compounds have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-methoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and chloroformate.

    Cyclization: The aniline derivative undergoes cyclization with chloroformate to form the quinazolinone core.

    Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a range of functionalized quinazolinones.

Scientific Research Applications

8-Chloro-2-methoxyquinazolin-4(3H)-one has been investigated for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyquinazolin-4(3H)-one: Lacks the chlorine atom at the 8th position.

    8-Chloroquinazolin-4(3H)-one: Lacks the methoxy group at the 2nd position.

    Quinazolin-4(3H)-one: The parent compound without any substitutions.

Uniqueness

8-Chloro-2-methoxyquinazolin-4(3H)-one is unique due to the presence of both the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its potency, selectivity, and pharmacokinetic properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

8-chloro-2-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C9H7ClN2O2/c1-14-9-11-7-5(8(13)12-9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12,13)

InChI Key

ACMHSXMYUZNGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2Cl)C(=O)N1

Origin of Product

United States

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